Cas no 899748-17-5 (N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide)

N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide is a specialized organic compound featuring a 1,2-thiazinane dioxide moiety linked to a phenyl group and an N-(3-methylbutyl)ethanediamide substituent. This structure imparts unique physicochemical properties, making it suitable for applications in medicinal chemistry and material science. The sulfonamide-like thiazinane dioxide group enhances stability and potential bioactivity, while the branched alkyl chain contributes to solubility and lipophilicity. Its well-defined molecular architecture allows for precise modifications, facilitating research in drug development and functional materials. The compound’s synthetic versatility and structural distinctiveness make it a valuable intermediate for exploring novel pharmacological or industrial applications.
N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide structure
899748-17-5 structure
Product Name:N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide
CAS No:899748-17-5
MF:C17H25N3O4S
MW:367.463103055954
CID:5487918
Update Time:2025-08-02

N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-methylbutyl)oxamide
    • N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide
    • Inchi: 1S/C17H25N3O4S/c1-13(2)9-10-18-16(21)17(22)19-14-5-7-15(8-6-14)20-11-3-4-12-25(20,23)24/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22)
    • InChI Key: MENYUKMUUCUHBR-UHFFFAOYSA-N
    • SMILES: C(NCCC(C)C)(=O)C(NC1=CC=C(N2CCCCS2(=O)=O)C=C1)=O

N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide Pricemore >>

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Additional information on N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide

Comprehensive Overview of N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide (CAS No. 899748-17-5)

N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide, with the CAS number 899748-17-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique thiazinan and ethanediamide functional groups, is often explored for its potential applications in drug development and molecular biology. Researchers are particularly interested in its structural properties, which may contribute to its bioactivity and compatibility with biological systems.

The compound's molecular structure features a 1,1-dioxo-1lambda6,2-thiazinan moiety, a sulfur-containing heterocycle known for its stability and reactivity. This moiety is linked to a phenyl ring, which is further connected to an N-(3-methylbutyl)ethanediamide group. Such a configuration suggests potential interactions with enzymes or receptors, making it a candidate for studies in targeted therapy and drug design. The presence of the 3-methylbutyl chain may also influence the compound's lipophilicity, a critical factor in its pharmacokinetic properties.

In recent years, the demand for novel bioactive compounds has surged, driven by advancements in precision medicine and personalized therapeutics. CAS 899748-17-5 aligns with this trend, as its structural complexity offers opportunities for customization in drug formulations. For instance, its potential as a small-molecule inhibitor or modulator in signaling pathways is a topic of active investigation. Researchers are also exploring its role in anti-inflammatory or neuroprotective applications, given the growing interest in these therapeutic areas.

The synthesis of N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize the compound, ensuring its suitability for further studies. The compound's stability under various pH and temperature conditions is also a key consideration for its potential applications.

From an industrial perspective, CAS 899748-17-5 represents a valuable intermediate in the synthesis of more complex molecules. Its versatility makes it a candidate for use in high-throughput screening (HTS) platforms, where rapid evaluation of bioactive compounds is essential. Additionally, the compound's potential as a scaffold for medicinal chemistry projects highlights its importance in modern drug discovery pipelines. Companies specializing in contract research and custom synthesis often include such compounds in their portfolios to meet the needs of academic and pharmaceutical clients.

Environmental and safety considerations are paramount when working with N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide. While it is not classified as a hazardous material, standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation, are recommended. Regulatory compliance with guidelines from agencies such as the FDA and EMA ensures that the compound is handled responsibly in research and development settings.

In conclusion, N'-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl-N-(3-methylbutyl)ethanediamide (CAS 899748-17-5) is a compound of significant scientific and industrial interest. Its unique structure and potential applications in drug discovery and biochemical research make it a subject of ongoing exploration. As the field of small-molecule therapeutics continues to evolve, compounds like this will likely play a pivotal role in addressing unmet medical needs and advancing innovative treatments.

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